molecular formula C13H16O3 B1365154 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde CAS No. 39953-41-8

3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde

Cat. No.: B1365154
CAS No.: 39953-41-8
M. Wt: 220.26 g/mol
InChI Key: GELQTZLDJBOCEO-UHFFFAOYSA-N
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Description

3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde is an organic compound with the molecular formula C13H16O3 It is a derivative of benzaldehyde, featuring a methoxy group and a 3-methylbut-2-en-1-yl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde typically involves the alkylation of 3-methoxy-4-hydroxybenzaldehyde with 3-methylbut-2-en-1-yl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium ethoxide in ethanol under reflux conditions.

Major Products Formed

    Oxidation: 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzoic acid.

    Reduction: 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The compound may exert its effects by modulating oxidative stress pathways, inhibiting microbial growth, or interacting with specific molecular targets involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-methoxy-4-(3-methylbut-2-enoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(2)6-7-16-12-5-4-11(9-14)8-13(12)15-3/h4-6,8-9H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELQTZLDJBOCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)C=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468885
Record name 3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39953-41-8
Record name 3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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